molecular formula C24H18ClN3O3S2 B11536774 N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-chlorobenzamide

N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-chlorobenzamide

Cat. No.: B11536774
M. Wt: 496.0 g/mol
InChI Key: XWABQCPUAFPDND-UHFFFAOYSA-N
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Description

N-[2-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-4-CHLOROBENZAMIDE is a complex organic compound that features a benzothiazole core, a chlorobenzamide group, and an acetylphenyl carbamoyl moiety

Preparation Methods

The synthesis of N-[2-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-4-CHLOROBENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Chlorobenzamide Group: This step involves the reaction of the benzothiazole intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Acetylphenyl Carbamoyl Moiety: This final step involves the reaction of the intermediate with 4-acetylphenyl isocyanate.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

N-[2-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-4-CHLOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The chlorobenzamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

N-[2-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-4-CHLOROBENZAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.

    Materials Science: Its structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

    Biological Studies: The compound can be used as a probe to study biochemical pathways and molecular interactions in cells.

Mechanism of Action

The mechanism of action of N-[2-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-4-CHLOROBENZAMIDE involves its interaction with specific molecular targets. The benzothiazole core may interact with enzymes or receptors, while the chlorobenzamide and acetylphenyl carbamoyl groups can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar compounds to N-[2-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-4-CHLOROBENZAMIDE include:

  • N-(4-acetylphenyl)-2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide .
  • 4-ACETYLPHENYL N-(2,3-DICHLOROPHENYL)CARBAMATE .
  • 2-ACETYLPHENYL N-(4-METHYL-3-NITROPHENYL)CARBAMATE .

Properties

Molecular Formula

C24H18ClN3O3S2

Molecular Weight

496.0 g/mol

IUPAC Name

N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-4-chlorobenzamide

InChI

InChI=1S/C24H18ClN3O3S2/c1-14(29)15-4-8-18(9-5-15)26-22(30)13-32-24-28-20-11-10-19(12-21(20)33-24)27-23(31)16-2-6-17(25)7-3-16/h2-12H,13H2,1H3,(H,26,30)(H,27,31)

InChI Key

XWABQCPUAFPDND-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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